
3-Acetamido-4-methoxybenzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(acetylamino)-4-methoxybenzenesulfonyl fluoride: is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and are often used in various chemical reactions and applications. The presence of both acetylamino and methoxy groups on the benzene ring, along with the sulfonyl fluoride functional group, makes this compound particularly interesting for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form 3-(acetylamino)-4-methoxyaniline.
Sulfonylation: Finally, the acetylamino compound is reacted with sulfuryl fluoride (SO2F2) to introduce the sulfonyl fluoride group, yielding 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride.
Industrial Production Methods: In an industrial setting, the synthesis of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automated systems may also be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiocyanates.
Reduction: Formation of 3-amino-4-methoxybenzenesulfonyl fluoride.
Oxidation: Formation of 3-(acetylamino)-4-hydroxybenzenesulfonyl fluoride.
科学的研究の応用
Chemistry: 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride is used as a building block in organic synthesis, particularly in the preparation of sulfonamide-based compounds. It is also employed in click chemistry reactions, where the sulfonyl fluoride group acts as a reactive handle for further functionalization.
Biology: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups. It serves as a probe to investigate the active sites of enzymes and their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new drugs with sulfonamide moieties. These drugs may exhibit antibacterial, antifungal, or anticancer properties.
Industry: In the industrial sector, 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of biomolecules. The acetylamino and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
4-(acetylamino)benzenesulfonyl fluoride: Lacks the methoxy group, which may affect its reactivity and binding properties.
3-(fluorosulfonyl)benzoic acid: Contains a carboxylic acid group instead of an acetylamino group, leading to different chemical behavior.
1,3-benzenedisulfonyl fluoride: Contains two sulfonyl fluoride groups, which may result in different reactivity and applications.
Uniqueness: 3-(acetylamino)-4-methoxybenzenesulfonyl fluoride is unique due to the presence of both acetylamino and methoxy groups on the benzene ring, along with the sulfonyl fluoride functional group. This combination of functional groups imparts distinct reactivity and binding properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
885-87-0 |
|---|---|
分子式 |
C9H10FNO4S |
分子量 |
247.25 g/mol |
IUPAC名 |
3-acetamido-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10FNO4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12) |
InChIキー |
DPQQVRWSRIMQLT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969302.png)
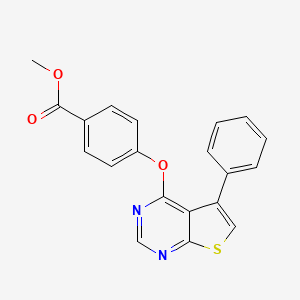
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11969310.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)

![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11969328.png)

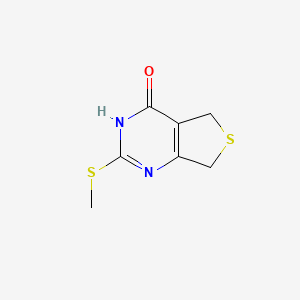
![(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11969340.png)
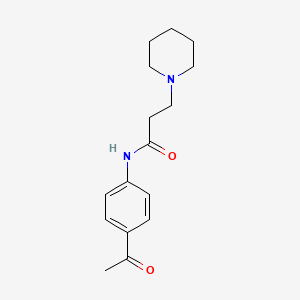

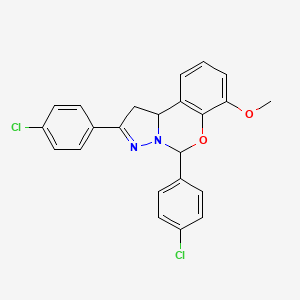
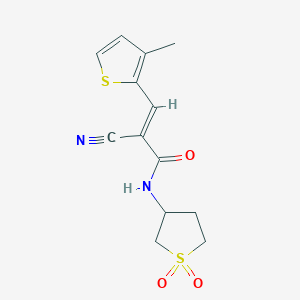
![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
